Hydroxyzine dihydrochloride Hydroxyzine dihydrochloride Hydroxyzine is a N-alkylpiperazine that is piperzine in which the nitrogens atoms are substituted by 2-(2-hydroxyethoxy)ethyl and (4-chlorophenyl)(phenyl)methyl groups respectively. It has a role as a H1-receptor antagonist, an anxiolytic drug, a dermatologic drug, an antipruritic drug and an anticoronaviral agent. It is a N-alkylpiperazine, a hydroxyether and a member of monochlorobenzenes.
Hydroxyzine is a first-generation histamine H1-receptor antagonist of the dephenylmethane and piperazine classes that exhibits sedative, anxiolytic, and antiemetic properties. It was first developed in 1955, and has since remained a relatively common treatment for allergic conditions such as pruritus, urticaria, dermatoses, and histamine-mediated pruritus. The active metabolite of hydroxyzine, [cetirizine], is also available as an active ingredient in allergic medications, and is responsible for much of its hydroxyzine's antihistaminic effect. Hydroxyzine is also used for generalized anxiety disorder, tension caused by psychoneurosis, and other conditions with manifestations of anxiety.
Hydroxyzine is an Antihistamine. The mechanism of action of hydroxyzine is as a Histamine Receptor Antagonist.
Hydroxyzine is a first generation antihistamine that is used largely for symptoms of itching, nausea, anxiety and tension. Hydroxyzine has not been linked to instances of clinically apparent acute liver injury.
Hydroxyzine is a piperazine derivative with antihistamine, antiemetic, and anxiolytic properties. Hydroxyzine's antihistaminic effect is due to its metabolite, cetirizine, a potent H1 receptor antagonist and selective inhibitor of peripheral H1 receptors. This agent competes with histamine for binding at H1-receptor sites on the effector cell surface. The sedative properties of hydroxyzine occur as a result of suppression of certain subcortical regions of the brain. Secondary to its central anticholinergic actions, hydroxyzine may be effective as an antiemetic.
Hydroxyzine Hydrochloride is the hydrochloride salt form of hydroxyzine, a piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic and anti-anxiety properties. Hydroxyzine hydrochloride blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. In addition, hydroxyzine hydrochloride crosses the blood-brain barrier and acts on the histamine H1-receptors in the central nervous system. (NCI05)
A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite cetirizine, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.
A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite CETIRIZINE, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.
Brand Name: Vulcanchem
CAS No.: 2192-20-3
VCID: VC21352923
InChI: InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2
SMILES: C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Molecular Formula: C21H27ClN2O2
Molecular Weight: 374.9 g/mol

Hydroxyzine dihydrochloride

CAS No.: 2192-20-3

Cat. No.: VC21352923

Molecular Formula: C21H27ClN2O2

Molecular Weight: 374.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxyzine dihydrochloride - 2192-20-3

CAS No. 2192-20-3
Molecular Formula C21H27ClN2O2
Molecular Weight 374.9 g/mol
IUPAC Name 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol
Standard InChI InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2
Standard InChI Key ZQDWXGKKHFNSQK-UHFFFAOYSA-N
Impurities (RS)-1-[(4-clorophenyl)phenylmethyl]piperazine
decloxizine
SMILES C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Canonical SMILES C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Appearance White Solid
Boiling Point 220 °C at 0.5 mm Hg
Colorform Oil
Melting Point 200C
190 °C

Chemical Identity and Structure

Hydroxyzine dihydrochloride is chemically designated as 2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride, with the molecular formula C₂₁H₂₇ClN₂O₂·2HCl and a molecular weight of 447.83 . The compound appears as a white, odorless powder that exhibits high solubility in water . The structure features a piperazine ring connected to a chlorophenyl group and an ethoxy-ethanol chain, forming the characteristic backbone of this antihistamine medication .

The crystal structure of hydroxyzine dihydrochloride has been thoroughly characterized using synchrotron X-ray powder diffraction techniques. It crystallizes in space group P21 with cell parameters a = 11.48735(10), b = 7.41792(7), c = 14.99234(15) Å, β = 110.4383(10)°, and a cell volume of 1197.107(13) ų . The structure reveals alternating polar and nonpolar layers arranged parallel to the ab-plane, with the polar layers incorporating the cation-anion interactions and hydrogen bonds that significantly contribute to the compound's stability .

Nomenclature Clarification

It is important to note that the compound appears in literature under two closely related names: hydroxyzine hydrochloride and hydroxyzine dihydrochloride. The dihydrochloride form (C₂₁H₂₉ClN₂O₂Cl₂) contains two chloride counter-ions, reflecting the salt formation with the two basic nitrogen atoms in the piperazine ring . This distinction is crucial for understanding the compound's physical properties and pharmaceutical formulations.

Physical and Chemical Properties

Hydroxyzine dihydrochloride exists as a crystalline solid with distinctive physical characteristics that influence its pharmaceutical applications. The compound's water solubility is a key attribute that facilitates its formulation into various dosage forms .

Structural Characteristics

The crystalline structure of hydroxyzine dihydrochloride displays interesting features that influence its stability and reactivity. The hydroxyl-containing side chain of the cation exhibits conformational flexibility, being disordered over two conformations with approximately 70/30% occupancy . The crystal structure is predominantly stabilized by hydrogen bonding networks, with each protonated nitrogen atom forming strong hydrogen bonds to chloride anions . Additionally, the hydroxyl group establishes hydrogen bonds with chloride anions in both conformational states, though with subtle differences in bonding patterns .

Key Physical Properties

PropertyValue/Description
AppearanceWhite, odorless powder
Molecular Weight447.83 g/mol
SolubilityVery soluble in water
Crystal SystemMonoclinic, Space Group P21
Cell Parametersa = 11.48735(10), b = 7.41792(7), c = 14.99234(15) Å
Cell Angleβ = 110.4383(10)°
Cell Volume1197.107(13) ų

Pharmaceutical Formulations

Hydroxyzine dihydrochloride is available in multiple pharmaceutical formulations to accommodate various therapeutic needs and patient populations. The most common dosage forms include oral tablets and oral solution.

Tablet Formulation

The tablets are available in multiple strengths, including 10 mg, 25 mg, and 50 mg of the active pharmaceutical ingredient . The tablet formulation contains several excipients that enhance stability, dissolution, and bioavailability of the active compound.

ExcipientFunction
Anhydrous lactoseDiluent
Carnauba waxCoating/Gliding agent
Colloidal silicon dioxideFlow enhancer
CrospovidoneDisintegrant
HypromelloseFilm-forming agent
Magnesium stearateLubricant
Microcrystalline celluloseBinder/Diluent
PolydextroseBulking agent
Polyethylene glycolPlasticizer
Sodium starch glycolateDisintegrant
Titanium dioxideOpacifier/Colorant
TriacetinPlasticizer

This composition reflects a standard tablet formulation designed to ensure proper disintegration, dissolution, and stability of the active pharmaceutical ingredient .

Oral Solution Formulation

The oral solution formulation contains 10 mg of hydroxyzine hydrochloride per 5 mL (teaspoonful) . This liquid formulation is particularly suitable for pediatric patients and individuals who have difficulty swallowing tablets.

ExcipientFunction
Alcohol (0.5% v/v)Solubilizer/Preservative
Corn syrupSweetener/Viscosity enhancer
MethylparabenPreservative
Peppermint flavorFlavoring agent
Propylene glycolSolubilizer
Purified waterVehicle
Sodium benzoatePreservative
SucroseSweetener
Sodium hydroxide/Hydrochloric acidpH adjusters

The solution formulation includes flavoring and sweetening agents to improve palatability, which is particularly important for pediatric patients .

Pharmacology

Pharmacokinetics

Hydroxyzine dihydrochloride displays favorable pharmacokinetic properties that contribute to its clinical utility. The compound is rapidly absorbed from the gastrointestinal tract following oral administration, with clinical effects typically manifesting within 15 to 30 minutes . This rapid onset of action makes it particularly useful for conditions requiring prompt symptomatic relief, such as acute anxiety or pruritus.

Clinical Applications

Approved Indications

Hydroxyzine dihydrochloride has received regulatory approval for several clinical indications:

  • Anxiety: The compound is indicated for symptomatic relief of anxiety and tension associated with psychoneurosis, and as an adjunctive therapy in organic disease states in which anxiety is a significant component

  • Pruritus: It is approved for the management of pruritus due to allergic conditions, making it a valuable agent in dermatological practice

  • Preoperative sedation: The anxiolytic and sedative properties make it useful in preoperative settings to reduce anxiety and facilitate sedation

Off-label Uses

Beyond its approved indications, hydroxyzine dihydrochloride is sometimes utilized for off-label purposes based on its pharmacological profile. These may include management of nausea and vomiting, insomnia, and as an adjunctive therapy in pain management protocols.

Clinical Evidence and Efficacy

Efficacy in Pruritus Management

A significant body of clinical evidence supports the efficacy of hydroxyzine dihydrochloride in the management of pruritus. A real-world, non-interventional, observational study conducted across multiple dermatology centers in India provided valuable insights into the compound's effectiveness in this indication .

This prospective study enrolled 400 patients (179 males, 221 females) with chronic pruritus due to dermatological causes, who were treated with hydroxyzine as per clinician discretion for up to 12 weeks . The primary outcome was improvement in quality of life from baseline, assessed using the 10-point Dermatology Quality of Life Index (DLQI) .

The study demonstrated significant improvements in both quality of life measures and pruritus scores:

Time PointDLQI Score Improvement5-D Itch Score Improvement
2 weeksSignificant (p < 0.0001)Significant (p < 0.0001)
4 weeksSignificant (p < 0.0001)Significant (p < 0.0001)
8 weeksSignificant (p < 0.0001)Significant (p < 0.0001)
12 weeksSignificant (p < 0.0001)Significant (p < 0.0001)

Notably, 189 out of 391 patients (48.34%) who completed at least 2 weeks of treatment experienced sufficient symptom relief to warrant early termination of therapy, highlighting the rapid and effective relief provided by the medication .

Analytical Methods

Detection and Quantification

Several analytical methods have been developed for the detection and quantification of hydroxyzine dihydrochloride in pharmaceutical formulations and biological samples. Recent advances have focused on developing environmentally friendly approaches.

A notable eco-friendly method employs spectrophotometric measurement for detection of the compound in both pure form and pharmaceutical dosage forms . This method incorporates both conventional and microwave-assisted procedures for color development, with the resulting blue-colored complex measured spectrophotometrically at 750 nm . Formation of the complex is further confirmed by peak shifts observed in FT-IR spectra .

The analytical performance of this method is summarized in the following table:

ParameterValue/Range
Beer's Law Compliance Range50-250 μg/mL
Intra-day Precision (RSD)≤ 0.79%
Inter-day Precision (RSD)≤ 0.79%
Recovery Range99.01-99.99%

This method demonstrates excellent precision and accuracy, making it suitable for routine quality control applications in pharmaceutical analysis .

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